Retinyl Palmitate is a naturally-occurring phenyl analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. As the most common form of vitamin A taken for dietary supplementation, retinyl palmitate binds to and activates retinoid receptors, thereby inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation, induces apoptosis in some cancer cell types, and exhibits immunomodulatory properties. (NCI04)
See also: Retinol (has active moiety) ... View More ...
Vitamin A palmitate
CAS No.: 79-81-2
Cat. No.: VC20762611
Molecular Formula: C36H60O2
Molecular Weight: 524.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 79-81-2 |
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Molecular Formula | C36H60O2 |
Molecular Weight | 524.9 g/mol |
IUPAC Name | [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
Standard InChI | InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+ |
Standard InChI Key | VYGQUTWHTHXGQB-FFHKNEKCSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Melting Point | 28.5 °C |
Chemical Properties and Structural Characteristics
Molecular Composition and Synonyms
Vitamin A palmitate is chemically defined as retinyl palmitate, with the molecular formula C₃₆H₆₀O₂ and a molecular weight of 524.86 g/mol . It exists as an ester of retinol (vitamin A) and palmitic acid, a saturated fatty acid. Common synonyms include retinyl palmitate, retinol palmitate, and vitamin A palmitate oil .
Physical and Chemical Behavior
Vitamin A palmitate is a non-flammable, non-explosive compound with lipophilic properties, making it soluble in organic solvents like hexane and isopropyl ether . Its stability under light and heat conditions distinguishes it from retinol, which degrades rapidly when exposed to UV radiation .
Health Benefits and Biological Roles
Essential Nutritional Functions
As a preformed vitamin A, palmitate directly contributes to:
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Vision Support: Critical for retinal cell function and light perception .
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Immune Regulation: Enhances mucosal barrier integrity and immune cell function .
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Skin Health: Promotes keratinocyte differentiation and collagen synthesis .
Wound Healing and Tissue Repair
A randomized, double-blind trial demonstrated that 10,000 IU/day retinol palmitate significantly reduced rectal symptoms in patients with radiation proctopathy, likely through enhanced wound-healing mechanisms .
Study Design | Intervention | Outcome | Citation |
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RCT (n=19) | 10,000 IU/day for 90 days | Improved Radiation Proctopathy System scores |
Anti-Photoaging Effects
Retinyl palmitate mitigates UVB-induced skin damage by:
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Inhibiting Collagen Degradation: Reduces matrix metalloproteinase (MMP) activity .
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Modulating Inflammatory Responses: Downregulates IL-6 and TNF-α expression .
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Enhancing Cellular Migration: Promotes wound closure and tissue regeneration .
Risk Factor | Mechanism | Clinical Implications |
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Chronic Supplementation | Hepatic accumulation | Liver disease, bone pain, depression |
UV Exposure | Enhanced photocarcinogenesis | Increased skin cancer risk |
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
A direct HPLC method using fluorescence detection enables rapid quantification of retinyl palmitate in fortified oils :
Comparative Analysis of Vitamin A Forms
Industrial and Cosmetic Applications
Food Fortification
Retinyl palmitate is added to oils and dairy products to combat vitamin A deficiency, particularly in developing regions . Its stability under storage conditions makes it ideal for fortified foods.
Dermatological Formulations
In skincare, it functions as:
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Skin Barrier Reinforcer: Enhances lipid lamellar structure .
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Anti-Aging Agent: Stimulates collagen synthesis and reduces wrinkles .
Research Gaps and Future Directions
Emerging Therapeutic Uses
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